Biotin-PEG12-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

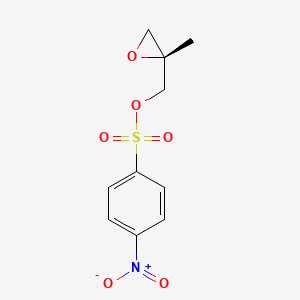

Biotin-PEG12-NHS ester is a bifunctional compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation techniques due to its ability to label proteins, peptides, and other molecules containing primary amines. The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, making it suitable for various biological applications .

Mechanism of Action

Target of Action

Biotin-PEG12-NHS ester is a biotinylation reagent that primarily targets primary amine-containing macromolecules . The primary targets include the ε-amino group on the N-terminus of proteins and other primary amines . This compound is particularly useful for specific labeling of cell surface proteins .

Mode of Action

The N-hydroxysuccinimide (NHS) ester group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction occurs through nucleophilic attack, forming a stable amide bond and releasing the NHS . The biotin group of the compound is useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the biotinylation of proteins. The compound reacts with primary amino groups in proteins to form an amide bond, resulting in biotinylated proteins . These biotinylated proteins can then interact with avidin and streptavidin proteins, which are commonly used in various biochemical assays .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its solubility and reactivity. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule . This enhances the solubility of antibodies and other proteins, helping to prevent aggregation of biotinylated antibodies stored in solution . The NHS-ester reactive group is susceptible to hydrolysis, which can affect the compound’s stability and reactivity .

Result of Action

The result of the action of this compound is the formation of biotinylated proteins. These proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays . Furthermore, labeled proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture. The compound reacts efficiently with primary amino groups in pH 7-9 buffers . Exposure to moisture should be minimized as the NHS-ester reactive group is susceptible to hydrolysis . Therefore, the compound should be stored in a moisture-free condition to maintain its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG12-NHS ester involves the following steps:

Activation of Biotin: Biotin is first activated by reacting with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

PEGylation: The activated biotin is then reacted with a PEG derivative, typically PEG12, under mild conditions to form a biotin-PEG conjugate.

NHS Ester Formation: The biotin-PEG conjugate is further reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to form the final this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin, PEG12, and NHS are reacted in controlled environments to ensure high yield and purity.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG12-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines (-NH2) to form stable amide bonds, releasing NHS as a byproduct .

Common Reagents and Conditions:

Reagents: Primary amine-containing molecules such as proteins, peptides, and antibodies.

Major Products: The major product of the reaction is a biotinylated molecule, where the biotin-PEG12 moiety is covalently attached to the primary amine group of the target molecule .

Scientific Research Applications

Biotin-PEG12-NHS ester has a wide range of applications in scientific research:

Protein Labeling: It is used to biotinylate antibodies and other proteins for detection or purification using streptavidin-based probes or resins.

Cell Surface Labeling: The compound is employed to label cell surface proteins, aiding in cell sorting and identification.

Diagnostic Assays: It is utilized in various diagnostic assays, including enzyme-linked immunosorbent assays (ELISA) and Western blotting, to enhance sensitivity and specificity.

Molecular Biology: The compound is used in molecular biology techniques such as pull-down assays and affinity purification to isolate and study specific proteins or nucleic acids.

Comparison with Similar Compounds

Biotin-PEG4-NHS ester: Similar to Biotin-PEG12-NHS ester but with a shorter PEG spacer, resulting in lower solubility and flexibility.

Biotin-PEG2-NHS ester: An even shorter PEG spacer, further reducing solubility and flexibility compared to this compound.

Sulfo-NHS-Biotin: Contains a sulfonate group, making it water-soluble but less membrane-permeable.

Uniqueness of this compound: this compound stands out due to its long PEG spacer, which provides enhanced solubility and flexibility. This makes it particularly useful for labeling large biomolecules and for applications requiring high solubility in aqueous solutions .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)/t34-,35-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLXSUFTTIRQOU-BVCQTOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72N4O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

![Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)](/img/new.no-structure.jpg)